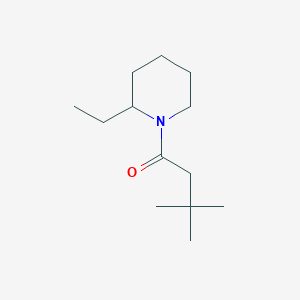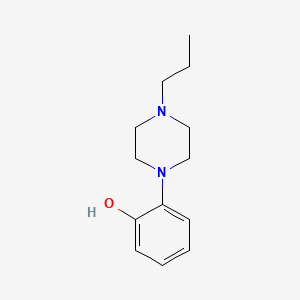
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly referred to as FUB-MDMB, is a synthetic cannabinoid that belongs to the benzodioxepine family. It is a potent agonist of the CB1 receptor and has been used in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
FUB-MDMB binds to the CB1 receptor in the brain and nervous system, which leads to the activation of various signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. FUB-MDMB also inhibits the breakdown of endocannabinoids, which are naturally occurring cannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have various physiological effects.
Biochemical and Physiological Effects
FUB-MDMB has been shown to have various biochemical and physiological effects on the body. It has been shown to have analgesic effects, which can be useful in the treatment of pain. It has also been shown to have appetite-stimulating effects, which can be useful in the treatment of eating disorders. FUB-MDMB has also been shown to have mood-altering effects, which can be useful in the treatment of mood disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FUB-MDMB has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the study of the effects of cannabinoids at lower doses. Another advantage is its selectivity for the CB1 receptor, which allows for the study of the effects of cannabinoids on specific physiological processes. One limitation is its synthetic nature, which may limit its applicability to natural systems. Another limitation is its potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the study of FUB-MDMB and cannabinoids in general. One direction is the study of the effects of cannabinoids on the immune system, which may have implications for the treatment of autoimmune diseases. Another direction is the study of the effects of cannabinoids on cancer cells, which may have implications for the treatment of cancer. A third direction is the study of the effects of cannabinoids on the microbiome, which may have implications for the treatment of various gastrointestinal disorders. Overall, the study of FUB-MDMB and cannabinoids has the potential to lead to new treatments for a variety of diseases and disorders.
Métodos De Síntesis
The synthesis of FUB-MDMB involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials for the synthesis of FUB-MDMB are 3,4-methylenedioxyphenyl-2-nitropropene and furan-2-carboxaldehyde. These two compounds are reacted together in the presence of a reducing agent such as sodium borohydride to form the intermediate compound, which is then reacted with N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide to form FUB-MDMB. The final product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
FUB-MDMB has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. FUB-MDMB has been used to study the effects of cannabinoids on various physiological processes such as pain, appetite, and mood. It has also been used to study the effects of cannabinoids on the brain and nervous system.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-17(11-13-4-2-7-19-13)16(18)12-5-6-14-15(10-12)21-9-3-8-20-14/h2,4-7,10H,3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSINHUNHFSXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)

![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)